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Compound of Interest

Compound Name: Butyl isovalerate

Cat. No.: B089475 Get Quote

A comprehensive guide for researchers and food scientists on the occurrence, sensory impact,

and analysis of a key fruit ester.

Butyl isovalerate, a significant contributor to the fruity aroma of many foods, presents a

fascinating case study in flavor chemistry. Its characteristic sweet, fruity notes reminiscent of

apple, pear, and banana are integral to the sensory profile of numerous products. This guide

provides a comparative overview of butyl isovalerate in various food matrices, including fruits,

dairy products, and alcoholic beverages. It details its concentration, sensory relevance, and the

analytical methodologies used for its quantification, offering a valuable resource for

researchers, scientists, and professionals in the food and flavor industry.

Quantitative Presence of Butyl Isovalerate in Foods
The concentration of butyl isovalerate varies significantly across different food products,

influencing their characteristic aroma profiles. Fruits are a primary natural source of this ester.

For instance, in the 'Ruixue' apple cultivar, hexyl isovalerate, a related ester, can be found at a

concentration of 15.66% of the total volatile compounds at 180 days after full bloom. In

contrast, methyl isovalerate has been identified as a unique volatile compound in the 'Sulhyang'

strawberry cultivar.

While specific quantitative data for butyl isovalerate in pears is limited, studies on pear

volatiles indicate that esters are the dominant class of compounds, with butyl acetate and hexyl

acetate being major contributors to the aroma of varieties like the Dr. Guyot pear. In alcoholic

beverages, such as kiwi wine, the concentration of esters like butyl isovalerate can be
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influenced by processing techniques. For example, ultrasonic treatment has been shown to

increase the concentration of a derivative, butyl isovalerate-D.

In the realm of dairy, the aromatic landscape of cheeses like Parmesan and Gruyère is

complex, with a rich profile of volatile compounds. While isovaleric acid, a precursor to butyl
isovalerate, is present in Gruyère cheese, specific quantification of the ester itself is not readily

available in the reviewed literature. Similarly, for Parmesan cheese, studies have identified a

range of ethyl esters as major contributors to its fruity aroma, but quantitative data for butyl
isovalerate remains elusive.[1][2]

For comparative purposes, the table below summarizes the available quantitative data for butyl
isovalerate and other significant esters in various food matrices.
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Food Matrix
Butyl
Isovalerate
Concentration

Key
Comparative
Esters

Concentration
of
Comparative
Esters

Reference

Fruits

Apple ('Ruixue') Not specified Hexyl isovalerate

15.66% of total

volatiles (180

DAFB)

Strawberry

('Sulhyang')

Detected

(qualitative)

Methyl

isovalerate

Detected

(qualitative)

Banana Major constituent
Isoamyl acetate,

Butyl acetate
Not specified

Pear ('Dr. Guyot') Not specified
Butyl acetate,

Hexyl acetate

7.18 mg/kg FW,

19.91 mg/kg FW

Alcoholic

Beverages

Kiwi Wine

Increased with

ultrasonic

treatment (as

Butyl isovalerate-

D)

Ethyl isobutyrate

Enhanced with

combined

treatments

Dairy Products

Parmesan

Cheese
Not specified

Ethyl butanoate,

Ethyl hexanoate,

Ethyl octanoate

Major

contributors to

fruity aroma

[1]

Gruyère Cheese Not specified
Isovaleric acid

(precursor)
Present

Sensory Impact and Comparison with Other Esters
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Butyl isovalerate is characterized by a multifaceted fruity aroma, often described as sweet

with notes of apple, pear, pineapple, and peach.[3] Its sensory impact is closely tied to its

concentration and its interaction with other volatile compounds within a food matrix.

The sensory threshold of a flavor compound is the minimum concentration at which it can be

detected. For butyl isovalerate, the detection threshold in water has been reported as 0.012

ppm. This low threshold indicates its potential to contribute significantly to the aroma of a

product even at trace concentrations.

In comparison to other common fruit esters:

Ethyl Butyrate: Often associated with a pineapple or tutti-frutti aroma, it is a key contributor to

the flavor of many fruits. In strawberries, for example, ethyl butyrate is considered a key

odorant.

Isoamyl Acetate: Famously known for its distinct banana aroma, it is a dominant ester in

bananas and many fermented beverages.

The overall aroma of a food is a complex interplay of numerous volatile compounds. While

butyl isovalerate contributes a specific fruity note, its perception is modulated by the presence

and concentration of other esters, alcohols, and aldehydes.

Experimental Protocols for Analysis
The gold standard for the analysis of volatile compounds like butyl isovalerate in food

matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas

Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology: HS-SPME-GC-MS for Ester
Analysis in Fruit
This protocol is a generalized procedure based on methods used for apples and pears.

Sample Preparation:

Homogenize a known weight of the fruit sample (e.g., 5g of fresh tissue) with a saturated

sodium chloride solution to inhibit enzymatic activity and enhance volatile release.
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Transfer the homogenate to a 20 mL headspace vial.

Add an internal standard (e.g., 2-octanol) for quantification.

HS-SPME Parameters:

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly

used fiber for broad-range volatile analysis.

Equilibration: Incubate the sample vial at a controlled temperature (e.g., 40°C) for a

specific duration (e.g., 30 minutes) to allow volatiles to partition into the headspace.

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g.,

30 minutes) at the same temperature.

GC-MS Parameters:

Injection: Desorb the extracted volatiles from the SPME fiber in the GC inlet at a high

temperature (e.g., 250°C) in splitless mode.

Column: A polar capillary column, such as a DB-WAX or HP-INNOWax, is typically used

for the separation of esters and other volatile compounds.

Oven Temperature Program: A temperature gradient is employed to separate compounds

based on their boiling points. A typical program might start at 40°C, hold for a few minutes,

then ramp up to a final temperature of around 230-250°C.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode,

scanning a mass range of m/z 35-350.

Compound Identification and Quantification:

Volatile compounds are identified by comparing their mass spectra with those in a spectral

library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic

standards.
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Quantification is achieved by creating a calibration curve using standards of butyl
isovalerate and the internal standard.

Diagram of Experimental Workflow

Sample Preparation HS-SPME GC-MS Analysis Data Analysis

Homogenize Fruit Sample Add Saturated NaCl Transfer to Headspace Vial Add Internal Standard Equilibration (e.g., 40°C, 30 min) Extraction (e.g., 30 min) Desorption in GC Inlet Separation on Capillary Column MS Detection Compound Identification (Library & RI) Quantification (Calibration Curve)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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